Calcium Green-5N AM
CAS No.:
Cat. No.: VC18642725
Molecular Formula: C59H52Cl2N4O28
Molecular Weight: 1336.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C59H52Cl2N4O28 |
|---|---|
| Molecular Weight | 1336.0 g/mol |
| IUPAC Name | acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
| Standard InChI | InChI=1S/C59H52Cl2N4O28/c1-30(66)82-26-86-53(72)22-63(23-54(73)87-27-83-31(2)67)45-11-8-37(16-51(45)80-13-14-81-52-17-38(65(78)79)9-12-46(52)64(24-55(74)88-28-84-32(3)68)25-56(75)89-29-85-33(4)69)62-57(76)36-7-10-40-39(15-36)58(77)93-59(40)41-18-43(60)49(90-34(5)70)20-47(41)92-48-21-50(91-35(6)71)44(61)19-42(48)59/h7-12,15-21H,13-14,22-29H2,1-6H3,(H,62,76) |
| Standard InChI Key | VFSZBTFSVKUOIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Introduction
Chemical and Structural Characteristics of Calcium Green-5N AM
Molecular Composition and Spectral Properties
Mechanism of Calcium Sensing and Fluorescence Modulation
Calcium Binding and Fluorescence Enhancement
Calcium Green-5N operates via a chelation-enhanced fluorescence (CHEF) mechanism. In its apo state (Ca²⁺-free), the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) quenching. Upon Ca²⁺ binding, conformational changes in the BAPTA core suppress PET, resulting in a 14.7-fold increase in fluorescence intensity . This dynamic range surpasses earlier indicators like Calcium Green-1 (14-fold) and rivals modern probes such as Cal-520 (100-fold) .
The probe’s low Ca²⁺ affinity (Kd ≈ 4.3 µM) positions it uniquely for monitoring large cytosolic Ca²⁺ transients, such as those occurring during glutamate-induced excitotoxicity in neurons . In contrast, high-affinity indicators like Fluo-4 (Kd = 345 nM) saturate rapidly under such conditions, obscuring peak calcium dynamics .
Selectivity Over Magnesium and Other Divalent Cations
A critical advantage of Calcium Green-5N is its negligible response to physiological Mg²⁺ concentrations. While Mg²⁺ binds to the probe with a Kd of 5 mM, the associated fluorescence change is minimal (<5% of the Ca²⁺-induced signal) . This selectivity ensures accurate Ca²⁺ measurements in Mg²⁺-rich environments like mitochondria and muscle cells .
Applications in Biomedical Research
Neuronal Calcium Dynamics
In cultured rat forebrain neurons, Calcium Green-5N detected glutamate-induced Ca²⁺ elevations of 1.17 ± 0.15 µM. Pretreatment with potassium cyanide (5 mM) amplified these signals to 8.8 ± 2 µM, illustrating the probe’s utility in studying metabolic stress and excitotoxicity . The low affinity prevents signal saturation during prolonged Ca²⁺ influx, enabling real-time tracking of neurodegenerative processes.
Mitochondrial Calcium Flux and mPTP Opening
High-Resolution FluoRespirometry studies using liver mitochondria demonstrated Calcium Green-5N’s ability to simultaneously monitor Ca²⁺ efflux and oxygen consumption. Exogenous CaCl₂ (50 µM) induced a biphasic response: rapid Ca²⁺ uptake (fluorescence decrease) followed by efflux (fluorescence increase) linked to mPTP opening. Cyclosporin A (an mPTP inhibitor) delayed efflux by >300%, validating the probe’s sensitivity to permeability transitions .
Table 2: Calcium Green-5N Performance in Mitochondrial Studies
| Parameter | Value | Source |
|---|---|---|
| Ca²⁺ Uptake Rate | 0.24 ± 0.03 µM/s | |
| Ca²⁺ Efflux Onset | 120 ± 15 s post-induction | |
| Cyclosporin A Delay | 420 ± 45 s |
Skeletal Muscle Physiology
Comparative studies in frog skeletal muscle fibers revealed that Calcium Green-5N’s fluorescence decay (FDHM = 36.7 ± 4.5 ms) lags behind the actual Ca²⁺ transient due to slower Ca²⁺ dissociation kinetics . While this limits temporal resolution, the prolonged signal facilitates quantitative analysis of cumulative Ca²⁺ release in fatigue protocols .
Practical Considerations for Experimental Use
Loading Protocols and Signal Calibration
For neuronal cultures, a 30-minute incubation with 5 µM Calcium Green-5N AM (in HEPES-buffered saline) achieves uniform cytosolic distribution. Ratiometric calibration is challenging due to the probe’s single-wavelength design; thus, background subtraction using Ca²⁺-free buffers (e.g., 10 mM EGTA) is essential for quantitative measurements .
Comparative Analysis with Contemporary Calcium Indicators
Affinity and Dynamic Range
Calcium Green-5N’s Kd of 4.3 µM places it between high-affinity probes (e.g., Fluo-4, Kd = 345 nM) and ultra-low-affinity dyes (e.g., Furaptra, Kd = 44 µM) . This intermediate affinity makes it ideal for systems with Ca²⁺ concentrations exceeding 1 µM, such as endoplasmic reticulum release sites or pathological calcium overload .
Table 3: Calcium Indicator Comparison
| Indicator | Kd (Ca²⁺) | ΔF/F₀ | Ex/Em (nm) | Applications |
|---|---|---|---|---|
| Fluo-4 | 345 nM | 100 | 494/516 | Fast neuronal spikes |
| Cal-520 | 320 nM | 100 | 494/514 | GPCR signaling |
| Calcium Green-5N | 4.3 µM | 14.7 | 643/662 | Mitochondrial efflux |
| Furaptra | 44 µM | 3.2 | 410/470 | Muscle contraction |
Limitations and Mitigation Strategies
The probe’s slow dissociation kinetics (t₁/₂ ≈ 100 ms) can distort rapid Ca²⁺ transients, as observed in skeletal muscle studies . Pairing with high-speed imaging systems (≥500 fps) mitigates this issue. Additionally, Mg²⁺ interference, though minimal, necessitates Mg²⁺-free buffers in precision applications .
Recent Advances and Future Directions
The 2019 development of simultaneous Ca²⁺/O₂ flux assays using Calcium Green-5N marked a significant methodological leap . This dual-parameter approach revealed that anoxia triggers immediate mitochondrial Ca²⁺ efflux, independent of ATP synthase activity—a finding with implications for ischemia-reperfusion injury research .
Future innovations may focus on covalent tagging (e.g., HaloTag fusion proteins) to target Calcium Green-5N to subcellular compartments, bypassing cytosolic esterase limitations. Furthermore, engineering two-photon-compatible variants could expand its utility in deep-tissue imaging.
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